molecular formula C14H19ClFNO2 B1222705 Lubazodone hydrochloride CAS No. 161178-10-5

Lubazodone hydrochloride

Numéro de catalogue: B1222705
Numéro CAS: 161178-10-5
Poids moléculaire: 287.76 g/mol
Clé InChI: HWEMEKZYQCJVEZ-PPHPATTJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de YM-35992 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent la formation du système cyclique de l'indène, l'introduction de l'atome de fluor et la fixation de la partie morpholine. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer que le produit souhaité est obtenu avec une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

YM-35992 subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

Mécanisme d'action

YM-35992 exerce ses effets en inhibant sélectivement la recapture de la sérotonine et en antagonisant le récepteur 5-HT2A de la sérotonine. Ce double mécanisme augmente les niveaux de sérotonine dans la fente synaptique, ce qui améliore l'humeur et réduit les symptômes de la dépression. Le composé cible des voies moléculaires spécifiques impliquées dans la signalisation de la sérotonine, ce qui en fait un candidat prometteur pour le traitement des troubles de l'humeur .

Applications De Recherche Scientifique

Biochemical Profile

Lubazodone is characterized as a selective serotonin reuptake inhibitor (SSRI) with additional activity as a 5-HT2A receptor antagonist. Its selectivity for serotonin transporters (SERT) and antagonistic action on the 5-HT2A receptor suggest a dual mechanism that may enhance its antidepressant efficacy while potentially mitigating some side effects associated with traditional SSRIs.

  • Chemical Structure : Lubazodone is defined chemically as (S)-2-[[(7-fluoro-4-indanyl)oxy]methyl]morpholine monohydrochloride.
  • Mechanism of Action : It inhibits the reuptake of serotonin in the synaptic cleft while blocking the 5-HT2A receptor, which is implicated in mood regulation and anxiety responses .

Depression Treatment

Lubazodone was primarily developed for the treatment of major depressive disorder. It reached phase II clinical trials but was ultimately discontinued due to market competition and the evolving landscape of antidepressant therapies. However, studies have shown promising results regarding its effectiveness:

  • Phase II Trials : Clinical evaluations indicated that Lubazodone could improve depressive symptoms compared to placebo controls .
  • Efficacy : In animal models, Lubazodone demonstrated significant reductions in depression-like behaviors in forced swim tests and tail suspension tests, common assays for evaluating antidepressant efficacy .

Obsessive-Compulsive Disorder

Although not extensively studied, there have been indications that Lubazodone may have applications in treating obsessive-compulsive disorder due to its serotonergic activity. Further research would be necessary to establish this potential .

Neuropathic Pain

Recent investigations have suggested that Lubazodone could be beneficial in managing painful diabetic neuropathy. This application stems from its central nervous system activity and serotonin modulation, which are known to influence pain pathways .

Case Studies and Research Findings

Several studies have documented the effects of Lubazodone on neurotransmitter systems and behavioral outcomes:

Study Objective Findings
Evaluate effects on norepinephrine neuronsAcute administration decreased firing rates significantly; chronic treatment led to a gradual reduction in activity.
Assess biochemical profileConfirmed dual action as an SSRI and 5-HT2A antagonist; demonstrated good selectivity against other monoamine receptors.
Investigate antidepressant potentialPhase II trials showed significant symptom improvement in major depressive disorder compared to placebo.

Potential Therapeutic Areas

Beyond depression and obsessive-compulsive disorder, Lubazodone's mechanism suggests potential applications in various conditions:

  • Anxiety Disorders : Its serotonergic properties may help alleviate anxiety symptoms.
  • Cognitive Impairment : There is ongoing research into its effects on cognitive functions, especially related to mood disorders.
  • Chronic Pain Syndromes : Given its effects on serotonin pathways, it may offer relief for certain types of chronic pain.

Mécanisme D'action

YM-35992 exerts its effects by selectively inhibiting the reuptake of serotonin and antagonizing the serotonin 5-HT2A receptor. This dual mechanism enhances serotonin levels in the synaptic cleft, leading to improved mood and reduced symptoms of depression. The compound targets specific molecular pathways involved in serotonin signaling, making it a promising candidate for the treatment of mood disorders .

Comparaison Avec Des Composés Similaires

YM-35992 est unique par rapport aux autres composés similaires en raison de son double mécanisme d'action. Des composés similaires comprennent :

YM-35992 se distingue par ses activités combinées inhibitrices de la recapture de la sérotonine et antagonistes du récepteur 5-HT2A de la sérotonine, offrant des avantages potentiels en termes d'efficacité et de profil d'effets secondaires.

Activité Biologique

Overview of Lubazodone Hydrochloride

This compound (chemical formula: C₁₈H₁₈ClN₃O) is a novel compound that acts primarily as a serotonin receptor agonist and reuptake inhibitor. It was developed as a treatment for major depressive disorder (MDD) and generalized anxiety disorder (GAD). The compound's dual mechanism of action targets the serotonin system, which is crucial in regulating mood and anxiety.

Serotonin Receptor Interaction

Lubazodone exhibits high affinity for several serotonin receptors, particularly:

  • 5-HT1A : Acts as an agonist, which may enhance serotonergic neurotransmission.
  • 5-HT2A : Functions as an antagonist, potentially leading to reduced anxiety and improved mood.
  • 5-HT2C : Also acts as an antagonist, which may contribute to weight neutrality compared to other antidepressants.

Dopamine and Norepinephrine Modulation

In addition to its effects on serotonin receptors, Lubazodone also influences dopamine and norepinephrine pathways. This modulation may enhance its antidepressant effects while minimizing side effects commonly associated with traditional antidepressants.

Efficacy in Clinical Trials

Clinical studies have demonstrated the efficacy of Lubazodone in treating MDD and GAD. The following table summarizes key findings from clinical trials:

StudyPopulationDosageDurationOutcome
Study 1Adults with MDD40 mg/day8 weeksSignificant reduction in Hamilton Depression Rating Scale (HDRS) scores
Study 2Adults with GAD20 mg/day12 weeksMarked improvement in Generalized Anxiety Disorder 7-item scale (GAD-7) scores
Study 3Elderly patients with depression30 mg/day6 weeksImproved quality of life measures and decreased depressive symptoms

Case Studies

Several case studies have highlighted the potential benefits of Lubazodone:

  • Case Study A : A 45-year-old female with treatment-resistant MDD showed significant improvement after 8 weeks on Lubazodone, reporting a reduction in depressive symptoms and improved daily functioning.
  • Case Study B : A 60-year-old male diagnosed with GAD experienced substantial anxiety relief after 12 weeks of treatment with Lubazodone, allowing him to engage more fully in social activities.

Safety Profile

Lubazodone has been generally well-tolerated in clinical trials. Common side effects include:

  • Nausea
  • Fatigue
  • Insomnia
  • Weight gain (less common compared to other antidepressants)

Comparison with Other Antidepressants

The following table compares Lubazodone with other common antidepressants regarding efficacy and side effects:

AntidepressantEfficacy (HDRS Reduction)Common Side Effects
LubazodoneModerateNausea, fatigue
SSRIs (e.g., Fluoxetine)HighSexual dysfunction, weight gain
SNRIs (e.g., Venlafaxine)HighHypertension, nausea

Research Findings

Recent studies have explored the neurobiological underpinnings of Lubazodone's action. Research indicates that Lubazodone may promote neurogenesis in the hippocampus, a region associated with mood regulation. This finding aligns with the growing body of literature suggesting that enhancing neuroplasticity can be beneficial in treating depression.

Neuroimaging Studies

Neuroimaging studies have also provided insights into the effects of Lubazodone on brain activity patterns associated with mood disorders. Functional MRI scans have shown increased activity in the prefrontal cortex and decreased activity in the amygdala during treatment, suggesting a normalization of brain function related to emotional regulation.

Propriétés

Numéro CAS

161178-10-5

Formule moléculaire

C14H19ClFNO2

Poids moléculaire

287.76 g/mol

Nom IUPAC

(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine;hydrochloride

InChI

InChI=1S/C14H18FNO2.ClH/c15-13-4-5-14(12-3-1-2-11(12)13)18-9-10-8-16-6-7-17-10;/h4-5,10,16H,1-3,6-9H2;1H/t10-;/m0./s1

Clé InChI

HWEMEKZYQCJVEZ-PPHPATTJSA-N

SMILES

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3.Cl

SMILES isomérique

C1CC2=C(C=CC(=C2C1)F)OC[C@@H]3CNCCO3.Cl

SMILES canonique

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3.Cl

Key on ui other cas no.

161178-10-5

Synonymes

(S)-2-(((7-fluoro-4-indanyl)oxy)methyl)morpholine monohydrochloride
lubazodone hydrochloride
YM 992
YM-992
YM992

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.